molecular formula C10H10O5 B1293594 Dimethyl 4-hydroxyisophthalate CAS No. 5985-24-0

Dimethyl 4-hydroxyisophthalate

Cat. No. B1293594
CAS RN: 5985-24-0
M. Wt: 210.18 g/mol
InChI Key: ALBUJVBOIXVVLS-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxyisophthalate is a derivative of isophthalic acid, which is a benzene dicarboxylic acid with two methyl ester groups and a hydroxyl group. This compound is a key intermediate in the synthesis of various polymers and has potential applications in material science and organic chemistry due to its unique structural properties.

Synthesis Analysis

The synthesis of dimethyl 4-hydroxyisophthalate-related compounds has been explored through various methods. For instance, the synthesis of dimethyl 5-(2-hydroxyethoxy)isophthalate involves melt condensation polymerization, which exhibits unusual molecular weight growth characteristics due to intramolecular cyclization and ester interchange reactions . Another study reports the synthesis of dimethyl 5-(phenoxy)-isophthalate substituted metallophthalocyanines, which are characterized by various spectroscopic techniques and show promising antioxidant and antibacterial activities . Additionally, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate has been achieved with a 60% yield through esterification and reaction with methyl 2-chloropropionate . The synthesis of 4-hydroxyisophthalic acid itself has been reported from p-methoxybenzoic acid and paraformaldehyde via a Blanc chloromethylation reaction .

Molecular Structure Analysis

The molecular structure of dimethyl 4-hydroxyisophthalate and its derivatives has been studied using various analytical techniques. For example, the structure of hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate has been characterized by quantitative 13C NMR spectroscopy, revealing a consistent degree of branching with theoretical values . The X-ray crystal structure of 2-hydroxyisophthaldehyde, a related compound, shows infinite chains of molecules joined by hydrogen bonds . Furthermore, the crystal structure of disordered 4-hydroxyisophthalic acid features a mirror plane disorder and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Dimethyl 4-hydroxyisophthalate and its derivatives undergo various chemical reactions. The hydroxyl radical-mediated degradation of dimethyl phthalate, a related compound, involves radical adduct formation and hydrogen atom transfer as dominant pathways, leading to monohydroxylated and monomethyl phthalates . The synthesis of core-terminated hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate involves polycondensation, cyclization, and core-termination reactions . Additionally, the electrochemistry and in situ spectroelectrochemistry of novel tetra dimethyl 5-oxyisophthalate substituted metal phthalocyanines have been studied, displaying metal-based and ring-based electron transfer processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 4-hydroxyisophthalate derivatives are influenced by their molecular structure. Hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate are soluble in common organic solvents and have low intrinsic viscosities . The antioxidant and antibacterial activities of dimethyl 5-(phenoxy)-isophthalate substituted metallophthalocyanines indicate their potential as functional materials . The molecular weight characteristics of core-terminated hyperbranched polyesters suggest their applicability in various polymer applications . The electron transfer properties of substituted metal phthalocyanines are significant for their use in electrochemical devices .

Scientific Research Applications

Gas Adsorption and Metal-Organic Frameworks

  • Metal-Organic Frameworks (MOFs) for Gas Adsorption : A study by Ling et al. (2012) discusses the synthesis of novel Zn(II) MOFs, where one, MAC-4-OH, includes 5-hydroxyisophthalic acid (a related compound to Dimethyl 4-hydroxyisophthalate). This framework shows enhanced CO2 uptake, demonstrating the potential of hydroxyisophthalates in gas adsorption applications.

Environmental Remediation and Degradation

  • Degradation of Environmental Contaminants : Wang, Deng, and Yang (2014) investigated the degradation of dimethyl phthalate in soil and water, identifying dimethyl 4-hydroxy phthalate as a degradation intermediate Wang, Deng, & Yang, 2014. This suggests a role for Dimethyl 4-hydroxyisophthalate in understanding and potentially enhancing the degradation processes of environmental contaminants.

Analytical Chemistry and Detection Methods

  • Detection in Environmental Samples : Zhang et al. (2011) developed an indirect competitive enzyme-linked immunosorbent assay for detecting dimethyl phthalate in water samples, where Dimethyl 4-aminophthalate (related to Dimethyl 4-hydroxyisophthalate) was used Zhang et al., 2011. This highlights the utility of Dimethyl 4-hydroxyisophthalate derivatives in environmental monitoring.

Pharmaceutical and Medical Research

  • Analgesic and Antipyretic Activities : Research by Chesher et al. (1955) on 4-Hydroxyisophthalic acid, a compound closely related to Dimethyl 4-hydroxyisophthalate, indicates potential analgesic and antipyretic activities Chesher et al., 1955. This could point towards medical applications for Dimethyl 4-hydroxyisophthalate in drug development.

Polymer Science

  • Biocatalytic Synthesis of Polyesters : Kumar et al. (2004) discussed the lipase-catalyzed condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene glycols, demonstrating the role of hydroxyisophthalates in the synthesis of functionalized polymers Kumar et al., 2004. This suggests potential applications in creating novel materials.

Chemistry and Synthesis

  • Organic Synthesis : Shkoor et al. (2009) presented a method for synthesizing 1-Hydroxy-3,5-dimethyl-2,4-benzodioates (4-hydroxyisophthalates) using a [3+3] cyclocondensation approach Shkoor et al., 2009. This indicates the utility of Dimethyl 4-hydroxyisophthalate in organic synthesis processes.

Safety And Hazards

Dimethyl 4-hydroxyisophthalate may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

dimethyl 4-hydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBUJVBOIXVVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064075
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dimethyl 4-hydroxyisophthalate

CAS RN

5985-24-0
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester
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Record name Dimethyl 4-hydroxyisophthalate
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Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester
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Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester
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Record name Dimethyl 4-hydroxyisophthalate
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Record name DIMETHYL 4-HYDROXYISOPHTHALATE
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Synthesis routes and methods

Procedure details

To a solution of 4-hydroxyisophthalic acid (16.0 g) in methanol (150 mL) was added conc. sulfuric acid (5 mL), and the mixture was heated for 22 hours under reflux. Then, the reaction solution was allowed to stand for cooling down to room temperature, diluted with water (150 mL), and added with sodium bicarbonate (15 g). The resulting precipitate was filtered, washed successively with water/methanol (1:1, v/v) (150 mL) and water, and dried to give the title compound (17.45 g).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
J IdrisáJones - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Dimethyl 4-hydroxyisophthalate was readily brominated in … Chlorination of dimethyl 4-hydroxyisophthalate in glacial acetic acid … Nitration of dimethyl 4-hydroxyisophthalate with nitric-…
Number of citations: 1 pubs.rsc.org
JMZ Gladych, EP Taylor - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… By refluxing an alcoholic solution of dimethyl 4-hydroxyisophthalate and n-butylamine we obtained, not the di-n-butylamide, but the n-butylamine salt (IV) of the l-monoester 3-amide ; …
Number of citations: 1 pubs.rsc.org
A Cuchet, P Jame, A Anchisi, F Schiets… - Industrial Crops and …, 2019 - Elsevier
… (ortho rearrangement), 147 (double loss of CH 3 OH (methanol) and CH 3 O), 178 (loss of CH 3 OH), and 210 (molecular ion) from 44 to 50 min to detect dimethyl 4-hydroxyisophthalate …
Number of citations: 19 www.sciencedirect.com
PS Wharton, CE Sundin, DW Johnson… - The Journal of Organic …, 1972 - ACS Publications
… Dimethyl 4-hydroxyisophthalate (1) was hydrogenated over ruthenium dioxide and theresulting dimethyl hydroxycyclohexanedicar boxy late mixture 11 was acetylated. The acetate 12 …
Number of citations: 38 pubs.acs.org
L Crombie, M Eskins, DE Games… - Journal of the Chemical …, 1979 - pubs.rsc.org
… Sodium methoxide, however, causes chain degradation and cyclisation of the major fragment to dimethyl 4-hydroxyisophthalate, again demonstrating a substantial diversion of reaction …
Number of citations: 3 pubs.rsc.org
AN Ayyash - Russian Journal of Organic Chemistry, 2020 - Springer
… , 3,3′,3″,3′′′-[methylenebis(oxybenzene-5,1,3-triyl)]tetrakis(6,8-diaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines), were synthesized starting from dimethyl 4-hydroxyisophthalate …
Number of citations: 1 link.springer.com
BJ Murphy, RE Carlson, JD Howa… - Journal of Essential …, 2021 - Taylor & Francis
… One of the resulting compounds is dimethyl-4-hydroxyisophthalate. Detection by GC/MS of this compound constitutes a very strong affirmation of essential oil adulteration with synthetic …
Number of citations: 11 www.tandfonline.com
AW Johnson, RM SMITH - The Journal of Antibiotics, 1972 - jstage.jst.go.jp
… The less polar fraction (16mg) on sublimation at 90-100C/l torr yielded dimethyl 4-hydroxyisophthalate, identical with authentic material mp 96C (mp, mixed mp, uv, ir, and nmr …
Number of citations: 4 www.jstage.jst.go.jp
Q Guo, QN Wang, J Li, S Liu, X Wang, D Yu… - Brain and …, 2023 - Wiley Online Library
… Similarly, many metabolites involved in inflammation and immune metabolisms, such as dimethyl 4-hydroxyisophthalate, beta-nicotinamide mononucleotide, 2-(3-(4-pyridyl)-1H-1,2,4-…
Number of citations: 3 onlinelibrary.wiley.com
SJ Hecker, IS Cho, TW Glinka, ZJ Zhang… - The Journal of …, 1998 - jstage.jst.go.jp
… starting with dimethyl 4-hydroxyisophthalate. Thus, a solution of 36g (171 mmoles) of dimethyl 4-hydroxyisophthalate and 32g (256 mmoles) of N, N-dimethylthiocarbamoyl chloride in …
Number of citations: 24 www.jstage.jst.go.jp

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